molecular formula C18H23N3OS B6918676 N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6918676
M. Wt: 329.5 g/mol
InChI Key: GVVYRUVKNCBBOU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the thiazole ring, known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.

Properties

IUPAC Name

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14(22)20(2)16-8-10-21(11-9-16)13-18-19-12-17(23-18)15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVYRUVKNCBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under basic conditions. The resulting thiazole intermediate is then reacted with a piperidine derivative to form the desired compound. The final step involves the acetylation of the amine group to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide: can be compared to other thiazole-containing compounds such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Thiamine: A naturally occurring thiazole compound essential for carbohydrate metabolism and nervous system function.

    Thiazole-based drugs: Include antimicrobial agents, anticancer drugs, and other therapeutics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

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